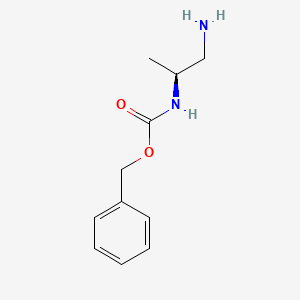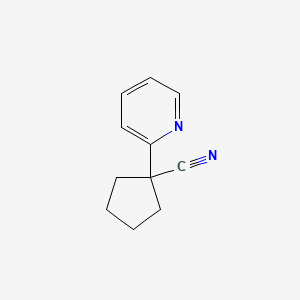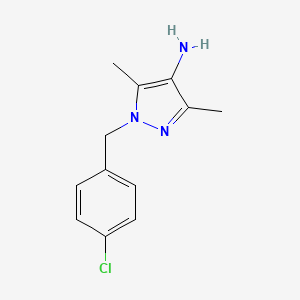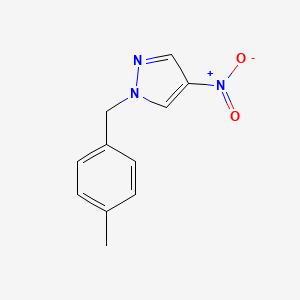
3-(2-prop-2-ynoxyphenyl)prop-2-enoic Acid
Vue d'ensemble
Description
3-(2-Prop-2-ynoxyphenyl)prop-2-enoic acid, or 3-PPA, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is an important intermediate in the synthesis of amino acids and other compounds, and has been used in research studies to investigate the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Applications in Liquid Crystal Technology
Azo Containing Thiophene Based Prop-2-enoates These derivatives, including 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid, have been shown to promote excellent photoalignment of a bulk commercial nematic liquid crystal. The study highlights that the photoalignment efficacy is affected by the fluoro-substituents and the position of the terminal thiophene moiety. Compounds with a lateral fluoro-substituent(s) induced better photoalignment compared to non-fluorinated counterparts. The materials have potential applications in Liquid Crystal Displays (LCDs) (Hegde et al., 2013).
Molecular Structure and Interaction Studies
Hydrogen-Bonded Chains of Rings (E)-4-methoxycinnamic acid, or (E)-3-(4-methoxyphenyl)prop-2-enoic acid, forms a three-dimensional network structure through hydrogen bonds and weak intermolecular interactions. The molecules link into a chain of rings, contributing to the overall stability of the structure (Yang et al., 2006).
Structural Investigation and Quantum Chemical Analysis (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was examined through X-ray crystallography, spectroscopy, and Density Functional Theory (DFT) calculations. The compound forms a stable crystal structure due to various intermolecular interactions. The study also highlights the importance of methoxy substitution in stabilizing the compound through intermolecular interactions (Venkatesan et al., 2016).
Synthesis and Crystal Structure Analysis
Synthesis of 2-Cyano 3-(4 Dimethylaminophenyl) Prop 2-enoic Acid This compound was synthesized and characterized using NMR, IR, and UV–visible absorption spectroscopy. Its electronic properties were analyzed, and its thermal stability was assessed using thermogravimetric analysis, highlighting its potential in various applications (Kotteswaran et al., 2016).
Propriétés
IUPAC Name |
3-(2-prop-2-ynoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-2-9-15-11-6-4-3-5-10(11)7-8-12(13)14/h1,3-8H,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBJZHZBHGQIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-prop-2-ynoxyphenyl)prop-2-enoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine](/img/structure/B3135336.png)

![5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione](/img/structure/B3135355.png)
![Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-](/img/structure/B3135359.png)


![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(furan-2-yl)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3135388.png)
![5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3135395.png)

![1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol](/img/structure/B3135419.png)
![ethyl (Z)-2-acetyl-5-phenyl-2-[(Z)-3-phenyl-2-propenyl]-4-pentenoate](/img/structure/B3135432.png)


